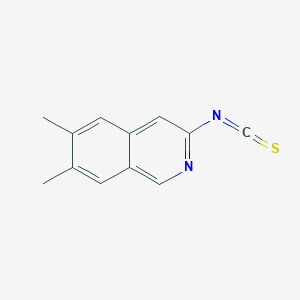
3-Isothiocyanato-6,7-dimethylisoquinoline
Cat. No. B8531632
M. Wt: 214.29 g/mol
InChI Key: YMVLHYBAEVCYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08309577B2
Procedure details


To a solution of 1,1′-thiocarbonyldipyridin-2(1H)-one (1.35 g, 5.81 mmol) in dichloromethane (19 mL) at ambient temperature was added a mixture (2:1) of 6,7-dimethylisoquinolin-3-amine and 5,6-dimethylisoquinolin-3-amine (1.00 g, 5.81 mmol). The reaction mixture was placed into a preheated oil-bath and stirred at 40° C. for 18 h, then cooled, concentrated, and purified by silica gel chromatography (10-35% ethyl acetate in hexanes) to afford a mixture (2:1) of 3-isothiocyanato-6,7-dimethylisoquinoline and 3-isothiocyanato-5,6-dimethylisoquinoline (186 mg, 0.869 mmol, 15%) as a yellow solid. MS (LC/MS) R.T.=2.06; [M+H]+=215.1.


Name
5,6-dimethylisoquinolin-3-amine
Quantity
1 g
Type
reactant
Reaction Step One



Yield
15%
Identifiers


|
REACTION_CXSMILES
|
[C:1](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:2].[CH3:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][C:27]=1[CH3:28])[CH:24]=[N:23][C:22]([NH2:29])=[CH:21]2.[CH3:30][C:31]1[C:40]([CH3:41])=[CH:39][CH:38]=[C:37]2[C:32]=1[CH:33]=[C:34]([NH2:42])[N:35]=[CH:36]2>ClCCl>[N:29]([C:22]1[N:23]=[CH:24][C:25]2[C:20]([CH:21]=1)=[CH:19][C:18]([CH3:17])=[C:27]([CH3:28])[CH:26]=2)=[C:1]=[S:2].[N:42]([C:34]1[N:35]=[CH:36][C:37]2[C:32]([CH:33]=1)=[C:31]([CH3:30])[C:40]([CH3:41])=[CH:39][CH:38]=2)=[C:1]=[S:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C=C(N=CC2=CC1C)N
|
|
Name
|
5,6-dimethylisoquinolin-3-amine
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2C=C(N=CC2=CC=C1C)N
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 40° C. for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was placed into a preheated oil-bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography (10-35% ethyl acetate in hexanes)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=C=S)C=1N=CC2=CC(=C(C=C2C1)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=C=S)C=1N=CC2=CC=C(C(=C2C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.869 mmol | |
| AMOUNT: MASS | 186 mg | |
| YIELD: PERCENTYIELD | 15% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
